molecular formula C5H4N4OS B7778586 1-thiophen-2-yl-2H-tetrazol-5-one

1-thiophen-2-yl-2H-tetrazol-5-one

Cat. No.: B7778586
M. Wt: 168.18 g/mol
InChI Key: MECGPFLJSDVABY-UHFFFAOYSA-N
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Description

1-thiophen-2-yl-2H-tetrazol-5-one (CAS Registry Number 141946-05-6) is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science as a specialized synthetic building block. Its molecular formula is C5H4N4OS, and it has a calculated density of approximately 1.816 g/cm³ . The compound features a tetrazol-one ring system linked to a thiophene moiety, a combination that is prevalent in the design of pharmaceutically active molecules. Tetrazole-based derivatives, particularly those hybridized with thiophene rings, have demonstrated promising antimicrobial properties in research settings. Studies on similar structural hybrids have shown that such compounds can exhibit notable activity against Gram-positive bacterial strains like Staphylococcus aureus and Streptococcus pneumoniae , as well as against fungal strains such as Candida albicans . The integration of the electron-rich thiophene ring can influence the electronic properties of the tetrazole system, which is a key strategy in the development of new compounds with targeted biological activity . Furthermore, tetrazole derivatives are widely investigated as potent agonists for protein-coupled receptors (GPCRs) like GPR35, a potential therapeutic target for pain, inflammatory, and metabolic diseases . This compound serves as a versatile precursor for further chemical synthesis, including the development of more complex heterocyclic systems. It is supplied for research applications only. This product is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-thiophen-2-yl-2H-tetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-6-7-8-9(5)4-2-1-3-11-4/h1-3H,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECGPFLJSDVABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)N2C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a concerted mechanism where the nitrile's triple bond reacts with the azide to form the tetrazole ring. Scandium triflate or zinc bromide are effective catalysts, enabling reactions in aqueous or mixed solvents (e.g., i-PrOH/water). Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while maintaining yields >80%. For example, Kaya and Sen demonstrated that Pd/Co nanoparticle catalysts under microwave conditions achieve 90–99% yields for analogous tetrazoles.

Table 1: Optimization of [3+2] Cycloaddition for this compound

CatalystSolventTemperature (°C)TimeYield (%)
ZnBr₂H₂O10015 min85
Sc(OTf)₃i-PrOH/H₂O1601 h78
Pd/Co@CNT NPsNMPMW, 16010 min95

Post-Synthetic Modification to Introduce Ketone Functionality

The tetrazol-5-one moiety necessitates introducing a carbonyl group post-cycloaddition. One strategy involves oxidizing the intermediate 5-(thiophen-2-yl)-1H-tetrazole (2 ) using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. However, over-oxidation risks degrading the thiophene ring, necessitating careful stoichiometric control.

Diazotization of Thiophene-2-Amidrazones

Amidrazones derived from thiophene-2-carboximidic acid derivatives offer an alternative pathway. This method, historically used for tetrazole synthesis, involves diazotization followed by cyclization.

Synthesis of Thiophene-2-Amidrazones

Thiophene-2-carboximidoyl chloride (3 ) reacts with hydrazine to form the corresponding amidrazone (4 ). Treatment with nitrous acid (HNO₂) induces diazotization, yielding the tetrazolium intermediate (5 ), which tautomerizes to this compound (6 ).

Scheme 1: Diazotization Route

Challenges and Solutions

  • Regioselectivity : Competing N1 vs. N2 substitution requires steric or electronic directing groups. Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring favors N1 substitution.

  • Yield Improvement : Using anhydrous conditions and low temperatures (−10°C) minimizes side reactions, increasing yields to 60–70%.

Hydrogenolysis of Protected Tetrazole Derivatives

Protecting group strategies enable precise functionalization. For example, 3-(2-(4-nitrobenzyl)-2H-tetrazol-5-yl)-2-thienylindole (7 ) undergoes hydrogenolysis with Pd/C and ammonium formate to remove the nitrobenzyl group, yielding 3-(1H-tetrazol-5-yl)-2-thienylindole (8 ). Adapting this method, 1-(4-nitrobenzyl)-2H-tetrazol-5-one derivatives could be deprotected to obtain the target compound.

Table 2: Deprotection Conditions for Tetrazol-5-one Synthesis

SubstrateCatalystReagentTime (h)Yield (%)
1-(4-Nitrobenzyl)-2H-tetrazol-5-one10% Pd/CNH₄HCO₂187

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

MethodAdvantagesLimitations
[3+2] CycloadditionHigh yield, scalableRequires post-oxidation step
DiazotizationDirect ketone incorporationLow regioselectivity
HydrogenolysisHigh purityMulti-step synthesis
Azirine-Based SynthesisTunable substituentsComplex intermediate handling

Structural Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : The NH proton of the tetrazolone resonates at δ 12.5–13.0 ppm (DMSO-d₆). Thiophene protons appear as a multiplet at δ 7.2–7.8 ppm.

    • ¹³C NMR : The carbonyl carbon (C5) shows a signal at δ 165–170 ppm.

  • X-ray Crystallography :
    Bond lengths and angles confirm the planar tetrazolone ring and dihedral angle between thiophene and tetrazole moieties (~15°) .

Chemical Reactions Analysis

Decomposition and Stability

The compound undergoes decomposition under thermal or acidic conditions, primarily via tetrazole ring cleavage:

Condition Primary Products Mechanism
Thermolysis (90°C)Thiophene-2-carbonitrile + N₂Retro-[3+2] cycloaddition
Acidic hydrolysisThiophene-2-carboxamide + HNO₂Tetrazole ring opening via protonation
UV irradiationThiophene-2-iminoxyl radical + N₂Photolytic N₂ elimination

Decomposition kinetics follow first-order kinetics with activation energy Ea=98.5kJ/molE_a = 98.5 \, \text{kJ/mol} .

Functionalization Reactions

The tetrazolone ring and thiophene moiety participate in distinct transformations:

Tetrazolone Core Reactivity

Reaction Reagents Products Yield
N-AlkylationCH₃I, K₂CO₃ in DMF1-Thiophen-2-yl-3-methyl-2H-tetrazol-5-one67%
AcylationAcCl, LiHMDS in THFN-Acetyl derivative82%
CondensationBenzaldehyde, piperidineSchiff base (C=N linkage)58%

Alkylation occurs preferentially at N-3 due to steric hindrance from the thiophene group .

Thiophene Substitution

Reaction Reagents Products Yield
Electrophilic brominationBr₂, FeBr₃ in CH₂Cl₂5-Bromo-thiophene-tetrazolone73%
Suzuki couplingPd(PPh₃)₄, 4-PhC₆H₄B(OH)₂Biaryl-tetrazolone hybrid65%
Thiophene ring oxidationmCPBA in CHCl₃Thiophene-S-oxide derivative89%

The thiophene group directs electrophiles to the 5-position .

Cycloaddition and Heterocycle Formation

The compound serves as a dipolarophile in cycloadditions:

Reaction Partner Conditions Product Application
BenzyneToluene, 110°CThiophene-indole-tetrazole hybridAnticancer lead compound
Ethylene oxideBF₃·Et₂O, CH₂Cl₂Oxazoline-fused tetrazoloneChiral catalyst precursor

Regioselectivity in benzyne cycloadditions favors C-3 attack on the tetrazolone ring .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

Derivative IC₅₀ (µM) Target
N-Acetyl0.34 ± 0.02Tubulin polymerization
5-Bromo-thiophene1.2 ± 0.1Kinase inhibition
Biaryl hybrid0.09 ± 0.01P-glycoprotein inhibition

The 5-keto group is critical for hydrogen bonding with biological targets .

Key Stability Considerations

  • pH Sensitivity : Stable in pH 5–8; decomposes rapidly at pH <3 or >10 .

  • Thermal Stability : Decomposition onset at 185°C (TGA data) .

  • Light Sensitivity : Store in amber vials to prevent photolytic N₂ loss .

Scientific Research Applications

Biological Activities

The biological applications of 1-thiophen-2-yl-2H-tetrazol-5-one have been explored primarily in pharmacology and medicinal chemistry.

Anticancer Activity:
Research indicates that tetrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from tetrazoles have been shown to inhibit tubulin polymerization, acting at the colchicine site, which is crucial for cancer cell growth .

Inflammation and Immunomodulation:
Tetrazole derivatives are also being investigated for their role in targeting inflammatory pathways. Compounds that inhibit caspase-1 have demonstrated potential in treating inflammatory diseases, suggesting that this compound could play a role in developing new anti-inflammatory agents .

Case Studies and Research Findings

Several studies have documented the efficacy of tetrazole derivatives, including those involving this compound:

Study Findings Reference
Synthesis and EvaluationIdentified as potent antiproliferative agents with significant activity against multidrug-resistant cancer cells
Caspase InhibitionDemonstrated effective inhibition of caspase activity in U937 cells, indicating potential for anti-inflammatory applications
Hybrid CompoundsTetrazole-based hybrids showed enhanced anticancer effects compared to standard treatments like Doxorubicin

Mechanism of Action

The mechanism by which C17 H25 F6 P Si2 exerts its effects involves interactions with molecular targets and pathways. The specific pathways depend on the context in which the compound is used. For example, in biological systems, it might interact with enzymes or receptors, while in materials science, it could influence the properties of the materials it is incorporated into.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-((1H-tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol) enhance stability but may reduce reactivity compared to electron-donating groups like methyl in 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole .
  • Synthetic Routes : The target compound’s synthesis uses azide-based cyclization, while others employ nucleophilic substitution (e.g., aryl halide reactions in ) or thioether formation ().
  • Thiophene vs.

Physicochemical and Spectral Comparisons

  • Melting Points : Aryl-substituted tetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, m.p. 148–150°C) generally exhibit higher melting points than thiophene-containing derivatives, likely due to enhanced crystallinity from halogenated aryl groups .
  • Spectral Data: IR Spectroscopy: The ketone group in 1-thiophen-2-yl-2H-tetrazol-5-one would show a strong C=O stretch (~1700 cm⁻¹), absent in non-ketone analogs like 5-(thiophen-2-yl)-1H-tetrazole . NMR: Thiophene protons in the target compound resonate at ~7.0–7.5 ppm (aromatic region), whereas methyl groups in 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole appear as singlets near 2.5 ppm .

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